An In-Depth Technical Guide to Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate: A Privileged Scaffold in Modern Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, a fluorinated azetidine derivative of significant interest to researchers, scientists, and professionals in drug development. The unique structural features of this molecule, combining a strained azetidine ring with a difluoroethyl moiety, position it as a valuable building block for the creation of novel therapeutics with potentially enhanced pharmacological profiles.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and a rigid framework that allows for the precise spatial orientation of substituents for optimal target engagement.[3] The introduction of fluorine atoms, as seen in the 2,2-difluoroethyl group of the title compound, can further modulate physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic resistance, making this class of compounds particularly attractive for modern drug discovery programs.[1][2]
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate itself is a key intermediate, offering a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic applications across various disease areas.[1]
Chemical Structure and Physicochemical Properties
The fundamental chemical identity and computed properties of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate are summarized below. This data is essential for its characterization, handling, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate | |
| CAS Number | 1432678-05-1 | [4] |
| Molecular Formula | C₈H₁₃F₂NO₂ | [4] |
| Molecular Weight | 193.19 g/mol | [4] |
| Physical Form | Liquid | |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |
| LogP (calculated) | 0.7464 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is typically achieved through a multi-step sequence, beginning with the construction of the core azetidine scaffold, followed by N-alkylation.
Synthesis of the Azetidine Core: Methyl 2-(azetidin-3-yl)acetate
A common and efficient strategy for the synthesis of the parent azetidine, Methyl 2-(azetidin-3-yl)acetate, involves the Horner-Wadsworth-Emmons (HWE) reaction to create an α,β-unsaturated ester, followed by reduction of the double bond and deprotection.[3]
Step 1: Horner-Wadsworth-Emmons Reaction
This reaction establishes the carbon backbone by reacting N-Boc-3-azetidinone with a phosphonate ylide.[3]
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate ylide.
-
Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
-
Step 2: Reduction of the Exocyclic Double Bond
The exocyclic double bond of the α,β-unsaturated ester is reduced to a single bond via catalytic hydrogenation.
-
Protocol:
-
Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.
-
Step 3: Deprotection of the Boc Group
The final step to obtain the free amine is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[3]
-
Protocol:
-
Dissolve the N-Boc protected methyl 2-(azetidin-3-yl)acetate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, methyl 2-(azetidin-3-yl)acetate.
-
Caption: Synthetic workflow for the preparation of the methyl 2-(azetidin-3-yl)acetate core.
N-Alkylation with a 2,2-Difluoroethyl Group
The introduction of the 2,2-difluoroethyl group onto the azetidine nitrogen is a crucial step. This can be achieved through nucleophilic substitution using a suitable 2,2-difluoroethylating agent.
-
Proposed Protocol:
-
Dissolve methyl 2-(azetidin-3-yl)acetate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Add 2,2-difluoroethyl triflate or a similar reactive electrophile (1.1-1.5 eq) to the reaction mixture.
-
Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate.
-
Caption: Logical workflow for the application of the title compound in drug discovery.
Conclusion
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate represents a valuable and versatile building block for medicinal chemists. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The combination of the strained azetidine ring and the electron-withdrawing difluoroethyl group offers a unique chemical space for the design and synthesis of novel drug candidates with potentially improved pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.
References
- Singh, G. S., & D’hooghe, M. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(5), 306-316.
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Rowe, R. K., et al. (2019). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 7, 863. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1, 2-amino alcohols. ARKIVOC: Online Journal of Organic Chemistry, 2022(5), 87-97. [Link]
- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic letters, 20(12), 3605-3608. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
- Singh, G. S., & D’hooghe, M. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(5), 306-316.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Rowe, R. K., et al. (2019). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 7, 863. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1, 2-amino alcohols. ARKIVOC: Online Journal of Organic Chemistry, 2022(5), 87-97. [Link]
- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic letters, 20(12), 3605-3608. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
